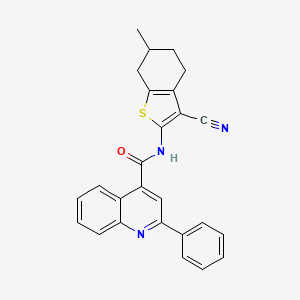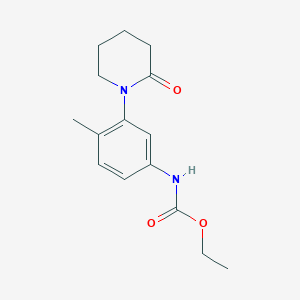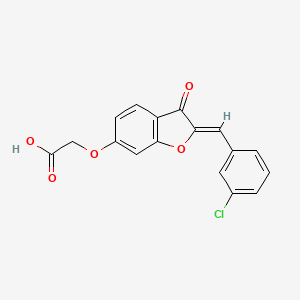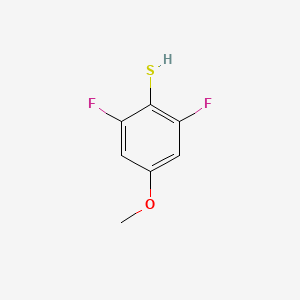![molecular formula C37H36N4O7S B2935583 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-43-3](/img/structure/B2935583.png)
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C37H36N4O7S and its molecular weight is 680.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Quinazolinone derivatives have been designed and synthesized with various structural modifications to enhance their biological activity. For instance, the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides showed significant anticonvulsant activity, with some compounds outperforming reference drugs in efficacy. This highlights the potential of quinazolinone derivatives in developing new anticonvulsant therapies (Noureldin et al., 2017).
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and displayed potent antibacterial and antifungal activities. Such findings underscore the versatility of quinazolinone compounds in addressing resistant microbial strains, offering a pathway for new antimicrobial drug development (Mohamed et al., 2010).
Antiviral Activities
Research into the antiviral potential of quinazolinone derivatives has led to the discovery of compounds with inhibitory effects against a range of viruses, including respiratory and biodefense viruses. The synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated significant activity against influenza and dengue viruses, highlighting the potential for quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor activities. The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, resulted in compounds with up to 6-fold higher cytotoxicity than CB30865. These compounds retained the unique biochemical characteristics of CB30865, including delayed, non-phase specific cell-cycle arrest, underscoring their potential as antitumor agents (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O7S/c1-4-23-7-12-27(13-8-23)39-34(42)21-49-37-40-29-19-33-32(47-22-48-33)18-28(29)36(44)41(37)20-25-5-10-26(11-6-25)35(43)38-16-15-24-9-14-30(45-2)31(17-24)46-3/h5-14,17-19H,4,15-16,20-22H2,1-3H3,(H,38,43)(H,39,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPCQOPYIPDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)

![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)


![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2935516.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)


![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)
